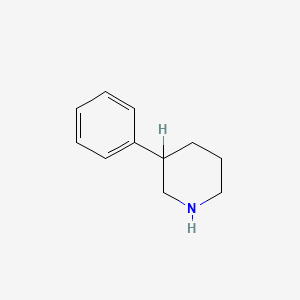

3-Phenylpiperidine

Vue d'ensemble

Description

3-Phenylpiperidine is an organic compound with the molecular formula C11H15N It consists of a piperidine ring substituted with a phenyl group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Phenylpiperidine can be synthesized through several methods. One common approach involves the reduction of 3-phenylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the cyclization of N-phenyl-1,3-diaminopropane under acidic conditions.

Industrial Production Methods: On an industrial scale, this compound is often produced via catalytic hydrogenation of 3-phenylpyridine. This process typically involves high pressure and temperature conditions to achieve efficient conversion rates. The use of robust catalysts like palladium or platinum is crucial for the reaction’s success.

Analyse Des Réactions Chimiques

Functionalization Reactions

3-Phenylpiperidine can undergo various functionalization reactions, leading to the formation of derivatives with enhanced biological activity:

-

Oxidative Ring Contraction : In one study, the oxidative ring contraction of 1-phenylpiperidine was performed using copper(II) acetate and potassium iodide under oxygen atmosphere, yielding pyrrolidin-2-one derivatives . This method highlights the potential for modifying the piperidine structure to generate new compounds.

-

Iodination : The same oxidative conditions were employed to selectively iodinate the phenyl group on the piperidine ring, producing iodinated derivatives in moderate yields. The presence of electron-withdrawing or electron-donating groups on the phenyl ring was found to influence the reaction outcome significantly .

Cross-Coupling Reactions

Recent advancements have introduced cross-coupling methods for synthesizing enantioenriched derivatives of this compound:

Applications De Recherche Scientifique

Pharmaceutical Development

3-Phenylpiperidine serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly analgesics and antidepressants . Its derivatives are explored for their potential to enhance pain management and mood regulation.

Case Study: Analgesic Properties

Research has shown that derivatives of this compound exhibit potent analgesic effects. For instance, a conformational study of 4-phenylpiperidine derivatives indicated that specific conformers correlate with enhanced analgesic potency. The study utilized molecular mechanics simulations to analyze the energy profiles of various conformations, suggesting that the axial conformers are energetically favorable for certain analgesics like meperidine and ketobemidone .

Neuroscience Studies

In neuroscience, this compound is investigated for its effects on neurotransmitter systems. It is particularly relevant in studies related to opioid receptors, where it can act as a mu-opioid agonist.

Research Findings

A quantitative structure-activity relationship (QSAR) study demonstrated the relationship between structural modifications of 4-phenylpiperidine derivatives and their efficacy as mu-opioid agonists. The study employed neural network methods to correlate molecular descriptors with analgesic activities, providing insights for the optimization of these compounds .

Drug Formulation

This compound enhances the solubility and bioavailability of active pharmaceutical ingredients. Its role as a stabilizing agent in drug formulations is critical for effective medication delivery.

Application in Drug Formulation

The compound has been used to improve formulation stability, ensuring that drugs maintain their efficacy over time. This application is essential in developing medications with longer shelf lives and better patient compliance.

Analytical Chemistry

In analytical chemistry, this compound is utilized in chromatography techniques for detecting and quantifying related compounds. Its importance lies in quality control during pharmaceutical manufacturing.

Analytical Techniques

The compound aids in the identification and quantification of pharmaceutical substances through high-performance liquid chromatography (HPLC). This application ensures compliance with regulatory standards and enhances the reliability of analytical results .

Synthesis of Chiral Intermediates

The synthesis of this compound is also significant in producing chiral intermediates for various drugs. For example, it has been used to synthesize intermediates for niraparib, a drug under clinical trials for treating ovarian cancer .

Synthesis Methodology

Recent advancements include methods for synthesizing (R)- and (S)-3-phenylpiperidine using Grignard reactions followed by selective protection and deprotection strategies. These methodologies highlight the compound's versatility in organic synthesis .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-Phenylpiperidine largely depends on its interaction with biological targets. It can act on neurotransmitter receptors, modulating their activity. For instance, derivatives of this compound have been shown to interact with opioid receptors, influencing pain perception pathways. The phenyl group enhances its ability to cross the blood-brain barrier, making it effective in central nervous system applications.

Comparaison Avec Des Composés Similaires

4-Phenylpiperidine: Known for its use in opioid analgesics.

2-Phenylpiperidine: Less common but studied for its unique pharmacological properties.

N-Phenylpiperidine: Used in various synthetic applications.

Uniqueness: 3-Phenylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position on the piperidine ring influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Activité Biologique

3-Phenylpiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and various applications in the field of drug development, supported by relevant data tables and research findings.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been extensively studied, leading to the creation of various alkyl derivatives that exhibit promising biological activities. A notable study synthesized 13 derivatives of this compound-2,6-dione, which were evaluated for their antiviral, antibacterial, and antifungal properties. The synthesis typically involves the reaction of piperidine with phenyl-containing reagents under controlled conditions to yield a variety of functionalized compounds .

Antiviral Activity

The antiviral potential of this compound derivatives has been highlighted in several studies. For instance, compounds such as 3f and 3g demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The following table summarizes the antiviral activity of selected derivatives:

| Compound | EC50 (µM) against CVB-2 | EC50 (µM) against HSV-1 |

|---|---|---|

| 3f | 96 | >96 |

| 3g | 92 | 31 |

| 4a | >100 | >100 |

These findings suggest that modifications to the piperidine structure can enhance antiviral efficacy.

Analgesic Properties

This compound derivatives have also been investigated for their analgesic effects. Research indicates that certain compounds exhibit significant analgesic activity comparable to established opioids. For example, a study reported that specific derivatives effectively managed pain in animal models . The analgesic activity is often attributed to their interaction with opioid receptors, similar to morphine-like compounds.

Other Pharmacological Effects

In addition to antiviral and analgesic properties, this compound derivatives have shown potential in treating various conditions:

- Antidepressant Effects : Some derivatives have been evaluated for their ability to modulate serotonin levels, indicating potential use in treating depression .

- Antiarrhythmic Activity : Certain substituted derivatives are being explored for their effectiveness in managing cardiac arrhythmias .

- Nootropic Effects : Research suggests that these compounds may enhance cognitive functions, making them candidates for nootropic applications .

Case Studies and Clinical Implications

A case study involving a derivative of this compound highlighted its role in managing chronic pain while minimizing adverse effects associated with traditional opioids. Patients reported improved pain management without significant side effects, underscoring the clinical relevance of these compounds in pain therapy .

Propriétés

IUPAC Name |

3-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYBILDYPCVNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871048 | |

| Record name | 3-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-62-4 | |

| Record name | 3-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3973-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological targets of 3-Phenylpiperidine derivatives?

A1: this compound derivatives exhibit binding affinity for a range of biological targets, most notably sigma receptors (both σ1 and σ2 subtypes) [, ] and dopamine receptors (including D2 and D4 subtypes) [, , ]. They have also been investigated for their interactions with other targets like the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction [].

Q2: How does the interaction of 3-Phenylpiperidines with sigma receptors translate to their observed effects?

A2: While the precise mechanisms are still under investigation, binding to sigma receptors, particularly the σ1 subtype, has been linked to various pharmacological effects, including modulation of dopamine neurotransmission and potential therapeutic benefits in conditions like Parkinson's disease [, ].

Q3: Can you elaborate on the downstream effects of this compound binding to dopamine receptors?

A3: Depending on the specific subtype targeted and the intrinsic activity of the compound (agonist, antagonist, partial agonist), interactions with dopamine receptors can influence dopamine signaling pathways involved in motor control, reward, and cognition [, , ]. For instance, some 3-phenylpiperidines act as dopamine autoreceptor antagonists, potentially increasing dopamine release [].

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C11H15N, and its molecular weight is 161.24 g/mol.

Q5: Is there any spectroscopic data available for characterizing this compound derivatives?

A5: Yes, researchers utilize various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) [], to analyze the structure and conformation of this compound derivatives. These analyses help determine the spatial arrangement of atoms and their influence on biological activity.

Q6: What is the significance of the aromatic hydroxyl group in this compound derivatives, particularly in relation to sigma receptor binding?

A7: Research suggests that while the aromatic hydroxyl group is a prominent feature in many sigma receptor ligands, its contribution to binding affinity in 3-Phenylpiperidines appears to be minimal []. This finding challenges previous assumptions and highlights the importance of systematic SAR studies.

Q7: How does the stereochemistry of 3-Phenylpiperidines impact their interaction with biological targets?

A8: Stereochemistry plays a crucial role in determining the activity and selectivity of this compound derivatives. For example, dextrorotatory isomers often display a higher affinity for σ1 receptors compared to their levorotatory counterparts [].

Q8: Can you provide an example of how conformational restriction in 3-Phenylpiperidines influences their activity?

A9: The synthesis of 1-phenyl-3-azabicyclo(3.1.0)hexanes, which are conformationally restricted analogs of 3-Phenylpiperidines, revealed that such restriction does not necessarily hinder sigma receptor affinity []. In fact, certain restricted analogs displayed enhanced selectivity for the σ1 receptor subtype, highlighting the potential of conformational control in drug design.

Q9: Are there any reported challenges related to the stability of this compound derivatives?

A10: While the provided research doesn't explicitly detail stability issues with this compound itself, the development of analogs like aminoglutethimide [] involved addressing metabolic instability and the formation of inactive metabolites. This emphasizes the importance of considering stability and metabolic liabilities during drug development.

Q10: Has the metabolic fate of this compound derivatives been investigated?

A11: Yes, studies have examined the metabolism of 3-Phenylpiperidines, specifically focusing on (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride [(-)-OSU6162]. Findings indicate that this compound undergoes N-dealkylation primarily mediated by CYP2D6, a cytochrome P450 enzyme, in human liver microsomes [].

Q11: Have this compound derivatives shown promise in preclinical models of disease?

A12: Research on a series of this compound derivatives targeting the β-catenin/BCL9 interaction demonstrated potent anti-colorectal cancer activity in vitro and in vivo []. These compounds suppressed Wnt signaling and tumor growth, highlighting their potential as anticancer agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.